molecular formula C10H11N3O2 B1592925 N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 944936-49-6

N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No. B1592925
M. Wt: 205.21 g/mol
InChI Key: HGYNJNSMXQICAI-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound plays an essential role in various types of tumors due to the abnormal activation of the FGFR signaling pathway .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .

Scientific Research Applications

Asymmetric Acylation and Stereoselective Reduction

  • Chiral Auxiliary in Asymmetric Acylation : Trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, related to N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, has been used as a chiral auxiliary in asymmetric acylation. This process has proved to be effective for carboxamide enolates, offering an alternative to the asymmetric aldol reaction (Ito, Katsuki, & Yamaguchi, 1984).

Knorr Pyrrole Synthesis

  • Versatility in Knorr Pyrrole Synthesis : N-Methoxy-N-methyl-α-enaminocarboxamides, derived from this compound, are used in the versatile Knorr pyrrole synthesis. This method involves the reaction with organometallic compounds and subsequent cyclization (Alberola, Ortega, Sadaba, & Sañudo, 1999).

Enantioselective Synthesis

  • Enantioselective Synthesis of Piperidines : The N-methoxy-N-methylamide derived from this compound has been used in the synthesis of substituted piperidines, showcasing its utility in enantioselective synthesis (Calvez, Chiaroni, & Langlois, 1998).

Synthesis of Bioactive Molecules

  • Synthesis of Anti-Inflammatory Agents : Related molecules, like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, have been synthesized as potential anti-inflammatory agents, demonstrating the potential pharmacological applications of derivatives of N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Moloney, 2001).

Photoreactions in Methanol

  • Photochemical Methoxylation and Methylation : This compound has been studied for its behavior under UV irradiation in methanol, which results in methoxylation and methylation. This research provides insights into its photochemical properties (Sugimori & Itoh, 1986).

Structural Analysis

  • Crystal Structure and Molecular Conformation : The solvated form of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied for its crystal structure and molecular conformation, which can have implications in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

properties

IUPAC Name

N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYNJNSMXQICAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640141
Record name N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

CAS RN

944936-49-6
Record name N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944936-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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